1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,6-dimethyl-1H-pyrazole and a suitable pyridine derivative.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the 2,5-difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the 2,5-difluorophenyl group and the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By blocking these targets, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the 2,5-difluorophenyl group, which enhances its stability and bioavailability. Additionally, the specific substitution pattern on the pyrazolo[3,4-b]pyridine core contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20F2N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-butyl-N-(2,5-difluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20F2N4O/c1-4-5-8-25-18-17(12(3)24-25)14(9-11(2)22-18)19(26)23-16-10-13(20)6-7-15(16)21/h6-7,9-10H,4-5,8H2,1-3H3,(H,23,26) |
InChI Key |
HCBQMJLETPWZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=CC(=C3)F)F)C |
Origin of Product |
United States |
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